2-Phenylpropyl salicylate
Description
Historical Perspectives and Early Chemical Investigations of Salicylates and Phenylpropyl Systems
The study of salicylates, the class of compounds to which 2-Phenylpropyl salicylate (B1505791) belongs, has a rich history rooted in natural product chemistry. The parent compound, salicylic (B10762653) acid, was first isolated in 1838 by Italian chemist Raffaele Piria from willow bark, a material used in folk medicine for centuries to treat fever and pain. ontosight.aibyjus.com This discovery paved the way for extensive chemical investigation into salicylic acid and its derivatives. The development of synthetic methods, such as the Kolbe-Schmitt reaction in the mid-19th century, made salicylic acid more accessible for research and commercial applications, leading to the synthesis of numerous salicylate esters. byjus.com
Concurrently, the exploration of organometallic chemistry in the early 20th century provided the tools to investigate phenylpropyl systems. The development of Grignard reagents, for which Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, was a pivotal moment. Reagents like phenylmagnesium bromide (C₆H₅MgBr) and related organomagnesium halides became fundamental for creating carbon-carbon bonds. wikipedia.orghathitrust.orgyoutube.com Early research in the 1930s and 1940s would have involved reactions of such Grignard reagents with various electrophiles, establishing the foundational chemistry of phenylalkyl systems. These parallel advancements in salicylate chemistry and organometallic reactions involving phenylalkyl groups created the knowledge base necessary for the eventual synthesis of more complex molecules like 2-Phenylpropyl salicylate.
Contemporary Significance of Aryl Esters and Related Structural Motifs in Advanced Organic Chemistry
Aryl esters, characterized by an ester group attached to an aromatic ring, are a cornerstone of modern organic chemistry. acs.org They are not merely simple derivatives of carboxylic acids but serve as crucial intermediates and building blocks in a wide array of synthetic transformations. wikipedia.org Their importance is highlighted by their presence in pharmaceuticals, agrochemicals, polymers, and natural products. acs.org
Modern synthetic methods have expanded the utility of aryl esters far beyond their traditional roles. For instance, palladium-catalyzed cross-coupling reactions can utilize aryl esters as electrophiles, providing an alternative to the more common aryl halides. mdpi.com This has led to the development of novel methods for C-C and C-N bond formation, such as in the synthesis of complex heterocyclic structures like the tetrahydroisoquinoline core. mdpi.com Furthermore, the field of photoredox catalysis has opened new avenues for the synthesis of aryl esters under mild, visible-light-induced conditions, often avoiding the need for transition-metal catalysts. acs.org The phenylpropyl motif is also of significant interest, particularly in medicinal chemistry, where it is a structural component in various biologically active molecules. prepchem.comnih.gov
Structural Analysis of the this compound Framework within Current Chemical Literature
This compound (CAS No. 94200-04-1) is a specific aryl ester resulting from the formal esterification of salicylic acid with 2-phenyl-1-propanol (B72363). canada.calookchem.comlocalpharmaguide.com Its chemical structure combines the salicylate framework with a chiral 2-phenylpropyl group. The salicylate portion consists of a benzene (B151609) ring substituted with a hydroxyl group and an ester group at positions 1 and 2, respectively. This arrangement allows for intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the ester, a characteristic feature of salicylate esters that influences their conformation and physicochemical properties. ontosight.aitestbook.com
The 2-phenylpropyl group introduces a stereocenter at the second carbon of the propyl chain, meaning the compound can exist as (R) and (S) enantiomers. This chirality can be significant in biological contexts, though detailed studies on the stereospecific properties of this compound are not widely available in peer-reviewed literature.
Chemical and Physical Data
The following tables summarize the available data for this compound and its parent alcohol, 2-phenyl-1-propanol. It should be noted that there are discrepancies in the reported molecular formula and weight for this compound across different supplier databases.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 94200-04-1 canada.calookchem.comlocalpharmaguide.comchemsrc.com |
| IUPAC Name | 2-phenylpropyl 2-hydroxybenzoate |
| Molecular Formula | C₁₆H₁₆O₃ lookchem.comlocalpharmaguide.com or C₁₆H₁₄O₃ |
| Molecular Weight | 256.30 g/mol lookchem.comlocalpharmaguide.com or 254.28 g/mol |
| Synonyms | Salicylic acid 2-phenylpropyl ester localpharmaguide.com |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Physical State | Powder or liquid | lookchem.com |
| Purity | ≥99% | lookchem.com |
| Solubility | Insoluble in water; Soluble in organic solvents (predicted) |
Table 3: Properties of 2-Phenyl-1-propanol (Precursor Alcohol)
| Property | Value |
| CAS Number | 1123-85-9 prepchem.com |
| Synonyms | Hydratropic alcohol, β-Methylphenethyl alcohol prepchem.com |
| Molecular Formula | C₉H₁₂O prepchem.com |
| Molecular Weight | 136.19 g/mol prepchem.com |
Structure
3D Structure
Properties
CAS No. |
94200-04-1 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-phenylpropyl 2-hydroxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-12(13-7-3-2-4-8-13)11-19-16(18)14-9-5-6-10-15(14)17/h2-10,12,17H,11H2,1H3 |
InChI Key |
SYBHSJVPHKONAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylpropyl Salicylate
Classical Esterification Routes and Process Optimization
Traditional methods for synthesizing 2-phenylpropyl salicylate (B1505791) rely on well-established esterification reactions, primarily involving the direct reaction of salicylic (B10762653) acid with 2-phenyl-1-propanol (B72363) or the use of more reactive salicylic acid derivatives.
The most common method for synthesizing esters is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. ivypanda.com In the synthesis of 2-phenylpropyl salicylate, this involves the reaction of salicylic acid and 2-phenyl-1-propanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. mdpi.com
The mechanism begins with the protonation of the carbonyl oxygen of the salicylic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-phenyl-1-propanol. ivypanda.comrsc.org This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to form the ester. mdpi.com The catalyst is regenerated at the end of the reaction cycle. pearson.com
Process optimization is crucial for maximizing the yield of this compound. Key parameters that are often adjusted include:
Molar Ratio: Using an excess of one reactant, typically the alcohol (2-phenyl-1-propanol), can shift the reaction equilibrium towards the product side, thereby increasing the conversion of salicylic acid. researchgate.net
Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst. However, excessively high concentrations can lead to undesirable side reactions, such as dehydration of the alcohol or polymerization.
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. The process is often carried out under reflux conditions to maintain a constant temperature and prevent the loss of volatile reactants. google.com
Water Removal: As water is a byproduct of the reaction, its continuous removal (e.g., using a Dean-Stark apparatus or molecular sieves) is a critical strategy to drive the equilibrium towards the formation of the ester and achieve high yields. google.com
Table 1: Influence of Reaction Parameters on Acid-Catalyzed Esterification
| Parameter | Condition | Effect on Yield | Rationale |
| Molar Ratio (Alcohol:Acid) | 1:1 | Moderate | Equilibrium limitation. |
| 3:1 | High | Shifts equilibrium towards product formation. researchgate.net | |
| 5:1 | Very High | Further shifts equilibrium, but may complicate purification. | |
| Catalyst (H₂SO₄) Loading | 1% w/w | Low | Insufficient catalytic activity for practical conversion rates. |
| 5% w/w | Optimal | Balances reaction rate and prevention of side reactions. | |
| Temperature | 80°C | Moderate | Slower reaction kinetics. |
| 120°C (Reflux) | High | Faster kinetics, driving the reaction to completion. researchgate.net | |
| Water Removal | None | Low | Equilibrium prevents high conversion. |
| Dean-Stark Trap | Very High | Continuous removal of byproduct shifts equilibrium. google.com |
To overcome the equilibrium limitations of Fischer esterification, more reactive derivatives of salicylic acid, such as salicyl-oyl chloride or salicylic anhydride (B1165640), can be used.
When salicyl-oyl chloride is reacted with 2-phenyl-1-propanol, the reaction is typically rapid and irreversible. The process is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) byproduct and can also act as a catalyst. nih.gov The pyridine activates the acyl chloride, making it even more reactive towards the alcohol. nih.gov This method generally results in very high yields of the final ester.
Alternatively, salicylic acid can be reacted with an anhydride. While direct reaction with a hypothetical 2-phenylpropanoic anhydride is possible, a more common approach involves the in-situ formation of a mixed anhydride. For instance, salicylic acid can be treated with acetic anhydride. nih.gov These methods avoid the production of corrosive HCl and are often high-yielding, though they may require careful control of reaction conditions to prevent side reactions.
The primary determinants of yield in these reactions are:
Stoichiometry: Precise control over the molar ratios of reactants is essential for achieving high conversion and simplifying purification.
Temperature Control: These reactions are often exothermic. Maintaining a low temperature, especially during the initial addition of reactants, can prevent side reactions and improve selectivity.
Advanced and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Biocatalysis, particularly the use of enzymes like lipases, offers a green alternative for ester synthesis. mdpi.com Enzymes operate under mild conditions (temperature and pH), which reduces energy consumption and minimizes the formation of degradation byproducts. nih.gov For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CalB) could be employed to catalyze the esterification between salicylic acid and 2-phenyl-1-propanol. mdpi.com
A significant advantage of enzymatic synthesis is the potential for high selectivity:
Regioselectivity: Salicylic acid has two functional groups, a carboxylic acid and a phenolic hydroxyl. Enzymes can selectively catalyze esterification at the carboxylic acid group, avoiding reactions at the phenol (B47542) group without the need for protecting groups. mdpi.comresearchgate.net
Enantioselectivity: Since 2-phenyl-1-propanol is a chiral molecule, enzymes can be used to selectively react with one enantiomer, leading to the synthesis of an enantiomerically pure ester. This is particularly valuable in the synthesis of fine chemicals and pharmaceuticals where specific stereoisomers are required. nih.gov
The reaction medium is a critical factor in biocatalysis. While aqueous media are natural for enzymes, organic solvents are often required to dissolve the non-polar substrates. The choice of solvent can significantly impact enzyme activity and stability.
Heterogeneous catalysts offer a significant process advantage over homogeneous catalysts like sulfuric acid because they can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple reaction cycles. researchgate.net This simplifies product purification and reduces waste.
For the synthesis of salicylate esters, various solid acid catalysts have been investigated, including:
Zeolites: These are microporous aluminosilicates with well-defined pore structures and strong acidic sites. Their shape-selective properties can influence the reaction. researchgate.net
Sulfated Zirconia (SO₄²⁻/ZrO₂): This is a superacidic solid catalyst that has shown high activity in various esterification reactions. researchgate.net
Modified Oxides: Materials like silica (B1680970) (SiO₂) or zirconia (ZrO₂) modified with acidic functional groups have also been employed. researchgate.netscispace.com
The design of an effective heterogeneous catalyst involves optimizing several properties:
Surface Acidity: The number and strength of acid sites on the catalyst surface are crucial for its activity.
Pore Size and Structure: The pores must be large enough to allow the reactant molecules (salicylic acid and 2-phenyl-1-propanol) to access the active sites and for the product molecule to diffuse out.
Stability: The catalyst must be thermally and chemically stable under the reaction conditions to allow for its reuse.
Catalyst performance is evaluated based on the conversion of reactants, selectivity towards the desired ester, and the stability of the catalyst over multiple runs. scispace.com
Table 2: Performance of Various Heterogeneous Catalysts in Salicylate Ester Synthesis
| Catalyst | Reactants | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Source |
| H-ZSM-5 (Zeolite) | Salicylic Acid, Phenol | Reflux | 8 | ~70 | 100 | researchgate.net |
| Sulfated Zirconia | Salicylic Acid, Phenol | Reflux | 6 | ~85 | 100 | researchgate.net |
| Mo(VI)/ZrO₂ on Honeycomb | Methyl Salicylate, Benzyl (B1604629) Alcohol | 180 | 6 | 96 | >99 | scispace.com |
| H₂SO₄-treated Fly Ash | Salicylic Acid, Methanol | Reflux | - | 87 | >99 | researchgate.net |
The application of non-conventional energy sources like microwave irradiation and ultrasound can dramatically accelerate chemical reactions, leading to shorter reaction times, higher yields, and improved energy efficiency. ijprdjournal.comnih.gov
Microwave-assisted synthesis utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat directly. ijprdjournal.com This rapid, "in-core" heating is much more efficient than conventional heating, which relies on slower conduction and convection. nih.gov For the synthesis of this compound, microwave irradiation can reduce reaction times from several hours to just a few minutes, often with improved yields. ijprdjournal.comscilit.com
Ultrasound-promoted synthesis , also known as sonochemistry, uses high-frequency sound waves (typically >20 kHz) to induce a phenomenon called acoustic cavitation. nih.gov This involves the formation, growth, and violent collapse of microscopic bubbles in the liquid. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, creating conditions that significantly enhance reaction rates. nih.govnih.gov This method has been shown to improve yields and shorten reaction times in various esterification processes. mdpi.comeurekaselect.com
Both techniques represent a move towards more energy-efficient and rapid chemical synthesis, aligning with the principles of green chemistry.
Synthesis of Precursors and Intermediates for this compound
The creation of this compound is fundamentally a convergence of two synthetic pathways: one yielding the 2-phenylpropanol core and the other providing the salicylic acid component.
Preparation of 2-Phenylpropanol Derivatives for Esterification
The specific alcohol precursor required for this compound is 2-phenyl-1-propanol. Research literature outlines several methods for its synthesis, often involving the reduction of a corresponding ketone or aldehyde.
One common method is the reduction of phenylacetone (B166967) (also known as 1-phenyl-2-propanone). This can be achieved using a variety of reducing agents. For instance, the reduction of phenylacetone using sodium hydroxide (B78521) and Raney alloy in a mixture of water and ethanol (B145695) has been described. prepchem.com Another approach involves the hydrogenation of α-methylcinnamaldehyde. This reaction is typically performed using a copper chromite catalyst at elevated temperature and pressure to yield 2-methyl-3-phenylpropanol, an isomer of the desired compound. google.com A more direct route to 2-phenyl-1-propanol involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with propylene (B89431) oxide.
A different isomer, 2-phenyl-2-propanol, can be synthesized via a Grignard reaction between phenylmagnesium bromide and acetone. Although this is not the direct precursor for this compound, its synthesis illustrates a common technique for creating phenyl-substituted alcohols.
Below is a table summarizing a synthetic approach for a related compound, 2-methyl-1-phenyl-1-propanol, which is prepared through a Grignard reaction, illustrating the general conditions often employed for such syntheses. google.com
| Step | Reagents & Solvents | Conditions | Purpose |
|---|---|---|---|
| 1 | Magnesium chips, additive (e.g., zinc-sodium alloy), organic solvent (e.g., Tetrahydrofuran), Chlorobenzene | Reflux, 2.0-4.0 hours, inert gas protection | Formation of Phenylmagnesium chloride (Grignard reagent) |
| 2 | Isobutyraldehyde | Reflux, 0.5-1.5 hours | Nucleophilic attack of the Grignard reagent on the aldehyde |
| 3 | Acid solution (e.g., 10-20% H₂SO₄) or weak salt solution | Room temperature, 0.5±0.2 hours | Hydrolysis of the magnesium alkoxide intermediate to yield the final alcohol |
Synthesis of Salicylic Acid and its Activated Forms
Salicylic acid (2-hydroxybenzoic acid) is a well-known aromatic carboxylic acid. Industrially, it is most often produced via the Kolbe-Schmitt reaction, which involves the carboxylation of sodium phenoxide with carbon dioxide under conditions of elevated temperature and pressure. nih.gov
For esterification with an alcohol like 2-phenyl-1-propanol, the carboxylic acid group of salicylic acid must be activated to facilitate the reaction. There are two primary strategies for this activation:
Acid Catalysis (Fischer Esterification) : This is a common and straightforward method where a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, is used. ma.eduquora.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. ma.edukhanacademy.org The reaction is an equilibrium process, and measures such as using an excess of one reactant or removing water as it forms are often employed to drive the reaction towards the ester product. ma.edu
Conversion to an Activated Derivative : A more reactive form of salicylic acid can be prepared to achieve a more rapid and often irreversible reaction. The most common activated derivative is an acyl chloride, specifically salicyloyl chloride. This intermediate is typically synthesized by treating salicylic acid with a chlorinating agent. The resulting salicyloyl chloride is highly electrophilic and reacts readily with alcohols to form the corresponding ester. chemicalbook.com This method avoids the equilibrium limitations of Fischer esterification. However, salicyloyl chloride can be unstable at higher temperatures, which necessitates careful control of reaction conditions. google.com
The following table details common reagents used for the activation of salicylic acid.
| Activation Method | Reagent | Intermediate Formed | Key Considerations |
|---|---|---|---|
| Acid Catalysis | Sulfuric Acid (H₂SO₄) | Protonated Carboxylic Acid | Equilibrium reaction; requires driving the reaction to completion. ma.edu |
| Acid Catalysis | Phosphoric Acid (H₃PO₄) | Protonated Carboxylic Acid | Often used as a milder alternative to sulfuric acid. google.com |
| Conversion to Acyl Chloride | Thionyl Chloride (SOCl₂) | Salicyloyl Chloride | Highly reactive; reaction byproducts (SO₂ and HCl) are gases. |
| Conversion to Acyl Chloride | Phosphorus Pentachloride (PCl₅) | Salicyloyl Chloride | Effective chlorinating agent. |
Purification and Isolation Methodologies in this compound Synthesis Research
Following the esterification reaction, the crude product mixture contains the desired this compound ester, as well as unreacted starting materials (salicylic acid and 2-phenyl-1-propanol), the catalyst, and byproducts such as water. A multi-step purification and isolation process is therefore essential to obtain the pure ester. The methodologies are generally applicable to various salicylate esters, including methyl salicylate, and can be adapted for this compound. ivypanda.commercer.edu
The typical sequence involves quenching the reaction, followed by liquid-liquid extraction and washing steps. After cooling the reaction mixture, it is often diluted with an organic solvent and washed with water to remove the bulk of water-soluble components like the acid catalyst. ivypanda.com A key step is washing the organic layer with a mild base, such as an aqueous sodium bicarbonate solution. ma.eduivypanda.com This deprotonates any unreacted salicylic acid, converting it into its water-soluble sodium salt, which is then partitioned into the aqueous layer and removed. The organic layer, now containing the ester, is washed again with water or brine to remove any residual base.
The isolated organic phase is then dried using an anhydrous drying agent, such as anhydrous sodium sulfate, to remove residual water. ma.eduivypanda.com Finally, the solvent is removed, typically by rotary evaporation, to yield the crude ester. ivypanda.com For higher purity, further purification techniques such as distillation or column chromatography may be employed. google.com
The table below outlines the common steps in the purification and isolation of a salicylate ester.
| Method | Reagent/Technique | Purpose | Reference |
|---|---|---|---|
| Extraction | Organic Solvent (e.g., Methylene (B1212753) Chloride, Diethyl Ether) | To dissolve the ester and separate it from the aqueous reaction mixture. | ivypanda.com |
| Washing | Water / Ice Water | To remove water-soluble impurities and any remaining acid catalyst. | ivypanda.com |
| Neutralization | 5% Aqueous Sodium Bicarbonate (NaHCO₃) | To remove unreacted salicylic acid by converting it to its water-soluble salt. | ma.eduivypanda.com |
| Drying | Anhydrous Sodium Sulfate (Na₂SO₄) | To remove dissolved water from the organic solvent. | ma.eduivypanda.com |
| Solvent Removal | Rotary Evaporation / Distillation | To isolate the non-volatile ester product from the volatile organic solvent. | ivypanda.com |
| Final Purification | Column Chromatography / Recrystallization | To separate the target ester from any remaining impurities with similar solubility. | google.com |
Chemical Reactivity and Transformation Studies of 2 Phenylpropyl Salicylate
Hydrolysis and Transesterification Reactions: Kinetic and Mechanistic Elucidation
The ester linkage in 2-Phenylpropyl salicylate (B1505791) is a primary site for nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations are typically catalyzed by acids or bases.
Hydrolysis: Under alkaline conditions, the hydrolysis proceeds via a saponification mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the 2-phenylpropoxide leaving group, which is then protonated to form 2-phenyl-1-propanol (B72363). The other product is the salt of salicylic (B10762653) acid. The rate of this second-order reaction is dependent on the concentrations of both the ester and the base. dntb.gov.uaresearchgate.net Studies on analogous esters, such as butyl salicylate, have shown that the reaction rate can be influenced by factors like solvent composition and temperature. dntb.gov.uaresearchgate.net For instance, the rate constant for the base-catalyzed hydrolysis of butyl salicylate has been observed to decrease with an increasing proportion of an organic co-solvent like dimethylformamide (DMF) in a water-DMF mixture. researchgate.net
| Ester | Conditions | Solvent System | Rate Constant (k) |
|---|---|---|---|
| Butyl Salicylate | 20°C, Alkaline | 70% Water / 30% DMF | 1.54 x 10-2 L mol-1 s-1 |
| Butyl Salicylate | 40°C, Alkaline | 70% Water / 30% DMF | 5.25 x 10-2 L mol-1 s-1 |
| Acetylsalicylic Acid (Aspirin) | 25°C, pH 7.4 | 0.1 M Phosphate Buffer | 1.29 x 10-6 s-1 (pseudo first-order) |
Electrophilic and Nucleophilic Aromatic Substitution on the Salicylate and Phenylpropyl Moieties
Both aromatic rings in 2-Phenylpropyl salicylate can undergo substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.
Salicylate Moiety: The salicylate ring contains a strongly activating, ortho-, para-directing hydroxyl (-OH) group and a deactivating, meta-directing ester group (-O-C(O)R). organicchemistrytutor.comlibretexts.org In electrophilic aromatic substitution, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3 and 5). organicchemistrytutor.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.
Phenylpropyl Moiety: The phenylpropyl group's benzene (B151609) ring is substituted with an alkyl group, which is weakly activating and an ortho-, para- director. chemistrytalk.org Therefore, electrophilic attack will preferentially occur at the ortho and para positions of this ring.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on either ring is generally unfavorable due to their electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack, which are absent in the this compound structure. wikipedia.org
Oxidation and Reduction Pathways of the this compound Structure
The different functional components of this compound exhibit distinct susceptibilities to oxidation and reduction.
Oxidation:
Alkyl Side Chain: The phenylpropyl side chain is susceptible to oxidation at the benzylic carbon (the carbon atom attached to the benzene ring). openstax.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can cleave the side chain at this position to yield benzoic acid. openstax.org
Salicylate Ring: The phenolic ring is generally resistant to oxidation under mild conditions. However, the phenolic hydroxyl group can be oxidized. Studies on salicylic acid have shown that it can be oxidized by potent oxidizing species like hydroxyl radicals, leading to the formation of dihydroxybenzoic acid derivatives. nih.gov This suggests that under specific free-radical generating conditions, the salicylate moiety could undergo hydroxylation.
Reduction:
Ester Group: The ester functional group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction would cleave the ester bond and reduce the carbonyl group, yielding two alcohol products: salicyl alcohol (2-hydroxybenzyl alcohol) and 2-phenyl-1-propanol.
Aromatic Rings: The benzene rings are resistant to reduction under standard conditions. Catalytic hydrogenation using catalysts like rhodium, ruthenium, or platinum at high pressures and temperatures would be required to reduce the aromatic rings to their corresponding cyclohexyl derivatives.
Investigating Rearrangement Reactions and Isomerization of this compound
The structure of this compound, specifically being a phenolic ester, makes it a candidate for certain molecular rearrangements.
Fries Rearrangement: This is a characteristic reaction of phenolic esters, involving the migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid (e.g., AlCl₃). wikipedia.orgbyjus.comlscollege.ac.in In the case of this compound, this would involve the intramolecular transfer of the salicyloyl group to the ortho or para position of the phenylpropyl ring, resulting in the formation of a hydroxy aryl ketone. The reaction temperature and solvent polarity can influence the ratio of ortho and para products, with lower temperatures and non-polar solvents often favoring the para product. byjus.comorganic-chemistry.org
Photo-Fries Rearrangement: An alternative to the Lewis acid-catalyzed reaction is the Photo-Fries rearrangement. thermofisher.com Upon irradiation with ultraviolet light, the ester can undergo homolytic cleavage of the O-acyl bond to form a radical pair. These radicals can then recombine within the solvent cage to yield ortho- and para-acyl phenols, alongside the formation of phenol (B47542) as a side product from hydrogen abstraction by the phenoxy radical. thermofisher.com
Isomerization: Under acidic conditions, the 2-phenylpropyl group could potentially undergo isomerization. Protonation of the phenyl ring could lead to the formation of a secondary carbocation at the benzylic position, which could then rearrange via a hydride shift to a more stable secondary benzylic carbocation, potentially leading to the formation of isomers like 1-phenylpropyl salicylate after deprotonation.
| Condition | Effect | Favored Product |
|---|---|---|
| Low Temperature | Thermodynamic Control | Para-substituted product |
| High Temperature | Kinetic Control | Ortho-substituted product |
| Polar Solvent | Solvates intermediates, favoring dissociation | Para-substituted product |
| Non-polar Solvent | Promotes intramolecular reaction (solvent cage) | Ortho-substituted product |
Polymerization and Oligomerization Studies Involving this compound as a Monomer or Component
The bifunctional nature of this compound, possessing both a hydroxyl group and an ester, allows it to potentially serve as a monomer in polymerization reactions, particularly for the synthesis of polyesters.
Condensation Polymerization: this compound can act as an A-B type monomer, where 'A' is the hydroxyl group and 'B' is the ester group (which can participate in transesterification).
Self-Condensation: Through a self-transesterification process at high temperatures and in the presence of a suitable catalyst, molecules of this compound could theoretically polymerize, eliminating 2-phenyl-1-propanol to form poly(oxy-2-carbonylbenzoyl), a type of polyester.
Copolymerization: More conventionally, the hydroxyl group of this compound can react with dicarboxylic acids (or their more reactive derivatives like acyl chlorides or anhydrides) in a step-growth polymerization to form a polyester. youtube.com In this scenario, the salicylate moiety would be incorporated as a pendant group along the polymer backbone.
The incorporation of the bulky this compound unit into a polymer chain would be expected to influence the final properties of the material, such as its glass transition temperature, solubility, and mechanical strength.
Spectroscopic and Structural Characterization Research of 2 Phenylpropyl Salicylate
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Elucidation of Molecular Structure and Conformation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a complete picture of the proton and carbon framework, as well as the connectivity between atoms, can be established.
The ¹H NMR spectrum of 2-Phenylpropyl salicylate (B1505791) is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, providing key information about the functional groups and their relative positions.
The salicylate moiety presents four aromatic protons with chemical shifts typically ranging from 6.8 to 8.0 ppm. The proton ortho to the carbonyl group (H-6) is expected to be the most deshielded due to the anisotropic effect of the C=O bond. The phenolic hydroxyl proton gives rise to a characteristic singlet at a downfield chemical shift (typically δ > 10 ppm) due to strong intramolecular hydrogen bonding with the ester carbonyl oxygen.
The 2-phenylpropyl group introduces several aliphatic and aromatic signals. The methine proton (CH-O) directly attached to the ester oxygen is significantly deshielded, appearing as a multiplet. The adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons will appear as a doublet and a doublet, respectively, with their coupling providing clear evidence of their connectivity. The five protons of the phenyl ring on the side chain are expected to produce a complex multiplet in the typical aromatic region.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The ester carbonyl carbon is readily identified by its characteristic downfield shift. The twelve aromatic carbons (four from the salicylate ring and six from the phenyl group) will appear in the δ 110-160 ppm range, with carbons attached to oxygen appearing at lower field. The three aliphatic carbons of the 2-phenylpropyl chain will have signals in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Phenylpropyl Salicylate Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Salicylate OH | ~10.5 | s | - |
| Salicylate Ar-H | 6.8 - 8.0 | m | 115 - 135 |
| Salicylate C-OH | - | - | ~161 |
| Salicylate C-COO | - | - | ~112 |
| Ester C=O | - | - | ~169 |
| Side Chain O-CH | ~5.2 | m | ~75 |
| Side Chain CH₂ | ~3.0 | d | ~45 |
| Side Chain CH₃ | ~1.4 | d | ~20 |
| Side Chain Ph-H | 7.2 - 7.4 | m | 126 - 129 |
| Side Chain Ph C-ipso | - | - | ~140 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons on the salicylate ring, allowing for their sequential assignment. Crucially, it would also establish the connectivity within the 2-phenylpropyl side chain by showing correlations between the CH₃ protons and the CH methine proton, and between the CH methine proton and the CH₂ benzylic protons. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom (¹JCH). chemspider.com An HSQC spectrum provides a direct link between the ¹H and ¹³C assignments. For instance, the signal for the methine proton at ~5.2 ppm would show a correlation to the carbon signal at ~75 ppm, confirming the C-H bond. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular fragments by identifying long-range (typically 2-3 bond) correlations between protons and carbons. chemspider.com Key correlations for structural confirmation would include a cross-peak between the O-CH proton of the side chain and the ester carbonyl carbon (~169 ppm), definitively proving the ester linkage. Other important HMBC correlations would be observed between the benzylic CH₂ protons and the aromatic carbons of the side chain's phenyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula of this compound is C₁₆H₁₆O₃. The calculated exact mass (monoisotopic mass) for this formula is 256.109945 Da. Experimental determination of a mass value very close to this calculated value by HRMS would confirm the elemental composition of the compound. For its isomer, 3-phenylpropyl salicylate, the exact mass has been confirmed as 256.10994. nih.gov
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, M⁺˙) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation of salicylate esters is often characterized by specific pathways.
For this compound (Molecular Weight: 256.3 g/mol ), the major fragmentation pathways are predicted to involve:
Cleavage of the ester bond: Loss of the 2-phenylpropyl side chain as a neutral radical or alkene, leading to the formation of ions related to salicylic (B10762653) acid, such as the hydroxybenzoyl cation at m/z 121.
Fragmentation of the side chain: A characteristic fragmentation for phenylalkyl compounds is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 via rearrangement of the benzyl (B1604629) portion of the molecule. Cleavage alpha to the phenyl ring can also produce a resonance-stabilized C₈H₉⁺ ion at m/z 105.
Rearrangement and elimination: A common fragmentation in ortho-substituted aromatic esters involves the transfer of a hydrogen atom, leading to the elimination of a neutral molecule.
Analysis of the closely related isomer 3-phenylpropyl salicylate shows major fragments at m/z 118, 91, 117, and 121, which supports these predicted pathways. nih.gov
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 256 | [C₁₆H₁₆O₃]⁺˙ | Molecular Ion |
| 137 | [HOC₆H₄CO]⁺ | Cleavage of the O-alkyl bond |
| 121 | [HOC₆H₄C≡O]⁺ | Loss of the 2-phenylpropoxy radical |
| 105 | [C₈H₉]⁺ | Alpha-cleavage of the side chain |
| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement |
Infrared (IR) and Raman Spectroscopy: Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint."
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups:
A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this band is indicative of strong intramolecular hydrogen bonding to the adjacent ester carbonyl group.
Stretching vibrations for aromatic C-H bonds typically appear as a series of weaker bands just above 3000 cm⁻¹ .
Stretching vibrations for aliphatic C-H bonds (from the CH, CH₂, and CH₃ groups) are expected just below 3000 cm⁻¹ .
A very strong and sharp absorption band around 1680-1700 cm⁻¹ is assigned to the C=O stretching vibration of the ester. Its frequency is lower than that of a typical aliphatic ester due to conjugation with the aromatic ring and the intramolecular hydrogen bonding.
Aromatic C=C stretching vibrations will produce several bands of varying intensity in the 1450-1600 cm⁻¹ region.
The C-O stretching vibrations of the ester group are expected to give rise to strong bands in the fingerprint region, typically around 1250-1300 cm⁻¹ (for the C(=O)-O stretch) and 1100-1150 cm⁻¹ (for the O-C(alkyl) stretch).
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, would be expected to produce a strong signal in the Raman spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3200 (broad) | O-H stretch | Phenolic hydroxyl (H-bonded) |
| 3030-3080 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1685 (strong) | C=O stretch | Ester (conjugated, H-bonded) |
| 1450-1600 | C=C stretch | Aromatic ring |
| ~1290 | C-O stretch | Ester (acyl-oxygen) |
| ~1140 | C-O stretch | Ester (alkyl-oxygen) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule and to assess its purity. The absorption of UV-Vis radiation by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores, which are parts of the molecule that absorb light.
For salicylate esters, the chromophore consists of the benzene (B151609) ring and the ester functional group. The electronic transitions observed in the UV-Vis spectra of these compounds are typically π → π* (pi to pi star) and n → π* (n to pi star) transitions associated with the aromatic ring and the carbonyl group of the ester.
A thorough search of scientific databases and chemical literature did not yield any specific UV-Vis absorption data for this compound. Consequently, there is no published information on its maximum absorption wavelengths (λmax), molar absorptivity (ε), or the specific electronic transitions it undergoes.
In the absence of experimental data, it is not possible to provide a data table of its UV-Vis spectroscopic properties. Furthermore, without a reference spectrum, the use of UV-Vis spectroscopy for the quantitative purity assessment of this compound cannot be detailed. Purity assessment by this method would require the establishment of a calibration curve based on the absorbance of known concentrations of a pure standard, which is not available in the literature.
X-ray Crystallography for Solid-State Structure Determination
Research on the solid-state structure of salicylates has been reported for some derivatives. For instance, the crystal structure of phenyl salicylate (salol) has been determined, revealing details about its molecular geometry and intermolecular interactions.
However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for this compound. As a result, its crystal system, space group, unit cell dimensions, and atomic coordinates are unknown. Without this experimental data, a detailed description of its solid-state structure, including molecular conformation and packing, cannot be provided. Therefore, a data table summarizing the crystallographic parameters for this compound cannot be generated.
The applicability of X-ray crystallography is contingent on the ability to grow single crystals of sufficient quality, and it is possible that such studies on this compound have not yet been conducted or published.
Computational and Theoretical Investigations of 2 Phenylpropyl Salicylate
Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 2-Phenylpropyl salicylate (B1505791), these methods can elucidate its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of 2-Phenylpropyl salicylate. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to determine the optimized molecular geometry. researchgate.netchalcogen.ro These calculations would reveal key structural parameters.
For this compound, the geometry is characterized by the planar salicylate ring and the flexible 2-phenylpropyl chain. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester is a critical feature, influencing the planarity of the salicylate moiety and its chemical properties. DFT calculations on similar molecules, such as methyl salicylate and salicylic (B10762653) acid, have shown that this hydrogen bond significantly stabilizes the molecule. chalcogen.roresearchgate.net
Vibrational frequency calculations are another key output of DFT studies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. For this compound, characteristic vibrational modes would include the O-H stretch of the hydrogen-bonded hydroxyl group, the C=O stretch of the ester carbonyl, C-O stretching modes of the ester and phenol (B47542) groups, and various aromatic C-H and C=C stretching and bending modes. chalcogen.rodocbrown.info
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative Data Based on Salicylate Esters)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H stretch (H-bonded) | ~3200 (broad) |
| Ester C=O | C=O stretch | ~1680 |
| Aromatic Ring | C=C stretch | ~1600 - 1450 |
Note: These are representative values based on DFT calculations of similar salicylate esters and may vary for this compound.
For higher accuracy in energy and property calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. researchgate.net While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately determining reaction barriers and interaction energies. For this compound, high-accuracy calculations could be used to refine the understanding of its conformational preferences and the strength of the intramolecular hydrogen bond. Studies on salicylic acid have utilized these methods to investigate its electronic and nonlinear optical properties. researchgate.net
Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions in Solvents
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms over time based on a classical force field, providing a dynamic picture of molecular behavior.
For this compound, MD simulations can be used to explore its conformational landscape. The flexibility of the 2-phenylpropyl side chain allows for multiple conformers, and MD simulations can reveal the relative populations of these conformers in different solvents. The simulations would also provide detailed information about the intermolecular interactions between this compound and solvent molecules. In polar solvents, hydrogen bonding to the hydroxyl and carbonyl groups would be expected, while in nonpolar solvents, van der Waals interactions with the phenyl rings would dominate.
Studies on the simpler salicylate anion have used MD simulations to understand its interaction with lipid bilayers, showing that it tends to associate at the water-lipid interface. nih.govnih.gov For this compound, its amphiphilic nature would likely lead to interesting interfacial behavior in heterogeneous environments.
Reaction Mechanism Predictions and Energy Landscape Mapping
Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating reaction energy barriers, providing insights into reaction kinetics and thermodynamics.
For this compound, potential reactions of interest include its hydrolysis back to salicylic acid and 2-phenyl-1-propanol (B72363), or its further esterification or etherification. Computational studies on the esterification of salicylic acid and the hydrolysis of related esters provide a framework for how such investigations would be conducted. nih.gov By calculating the energies of reactants, transition states, and products, a detailed energy landscape can be constructed. This would reveal the most likely reaction pathways and the factors that control the reaction rate, such as the role of catalysts or solvent effects.
Structure-Reactivity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect a molecule's structure to its activity. While often used in drug design, the principles can be applied to chemical reactivity as well. Computational modeling can provide a quantitative basis for these relationships through the calculation of various molecular descriptors.
For this compound and related compounds, DFT calculations can provide a range of electronic descriptors that are correlated with reactivity. These include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides a guide to where the molecule is likely to interact with other reagents.
By calculating these descriptors for a series of related salicylate esters, computational SAR models could be developed to predict their reactivity in various chemical transformations, excluding any biological activities.
Table 2: Calculated Electronic Properties of Salicylate Esters (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Methyl Salicylate | -6.5 | -1.2 | 5.3 |
| Phenyl Salicylate | -6.7 | -1.5 | 5.2 |
Note: These values are representative and intended for illustrative purposes.
Spectroscopic Simulations and Comparison with Experimental Data
A significant application of computational chemistry is the simulation of spectra, which can be invaluable for interpreting experimental data.
For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. As mentioned, calculated vibrational frequencies can be compared to experimental IR spectra to assign absorption bands to specific molecular motions. chalcogen.ro
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical chemical shifts can be correlated with experimental ¹H and ¹³C NMR spectra to aid in the assignment of resonances, which can be particularly useful for complex molecules with overlapping signals. For example, calculations on methyl salicylate have shown good agreement between theoretical and experimental chemical shifts for both proton and carbon nuclei. chalcogen.rodocbrown.info Comparing the simulated spectra of this compound with experimental data would provide a rigorous test of the accuracy of the computational model and a deeper understanding of the molecule's structure and electronic environment.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Salicylic acid |
| 2-phenyl-1-propanol |
| Methyl salicylate |
| Phenyl salicylate |
| Salicylic acid phenylethyl ester (SAPE) |
| Ibuprofen |
Advanced Analytical Methodologies for 2 Phenylpropyl Salicylate Research
Chromatographic Method Development and Validation
Chromatography stands as a cornerstone for the separation and analysis of chemical compounds. For 2-Phenylpropyl salicylate (B1505791), various chromatographic techniques are indispensable for ensuring its quality and characterizing its properties.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying 2-Phenylpropyl salicylate in bulk materials and formulated products. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. Method development typically involves optimizing the separation on a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the compound is in a non-ionized state for optimal retention and peak shape. Detection is commonly achieved using a UV detector set at a wavelength where the salicylate chromophore exhibits strong absorbance.
Validation of the HPLC method is critical to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. System suitability tests are performed before each analysis to confirm the performance of the chromatographic system.
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 237 nm |
| Run Time | 10 min |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds and is well-suited for salicylate esters. While this compound itself may have limited volatility, GC analysis can be employed for related volatile impurities or after derivatization to increase its volatility and thermal stability. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range, while a mass spectrometer (MS) can be used for identification. The method involves optimizing the temperature program of the GC oven to achieve efficient separation of the analytes.
Table 2: Typical Gas Chromatography (GC) Conditions for Salicylate Ester Analysis
| Parameter | Condition |
| Column | DB-5ms (e.g., 60 m x 0.25 mm, 1 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.3 mL/min |
| Injection Mode | Split/Splitless |
| Oven Program | Start at 40°C (2 min hold), ramp at 5°C/min to 250°C (5 min hold) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This compound possesses a chiral center, meaning it exists as a pair of enantiomers. Since enantiomers can have different biological activities, it is crucial to separate and quantify them. Direct enantiomeric separation is most effectively achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for separating various classes of chiral compounds.
The mobile phase, which can be a normal-phase (e.g., hexane/alcohol mixtures), reversed-phase, or polar organic solvent, is optimized to achieve the best resolution between the enantiomers. The enantiomeric excess (ee) is a measure of the purity of one enantiomer relative to the other and is calculated from the peak areas of the two enantiomers in the chromatogram. Other techniques, such as capillary electrophoresis with a chiral selector, can also be applied for this purpose.
Table 3: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak® (Amylose or Cellulose-based CSP) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Result | Baseline separation of the (R)- and (S)-enantiomers |
Spectrophotometric Techniques for Detection and Quantification
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of salicylates. The method is often based on the reaction between the phenolic hydroxyl group of the salicylate moiety and an iron(III) salt (e.g., ferric chloride) in a slightly acidic medium. This reaction forms a distinctively colored purple chelate complex that can be measured colorimetrically.
The intensity of the color produced is directly proportional to the concentration of the salicylate, following the Beer-Lambert law over a specific concentration range. The wavelength of maximum absorbance (λmax) for this complex is typically around 530-540 nm. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations, which is then used to determine the concentration of the analyte in unknown samples. While this method is straightforward, its specificity can be limited, as other phenolic compounds may cause interference.
Table 4: Representative Data for Spectrophotometric Quantification
| Parameter | Value |
| Reagent | 1% Ferric Chloride (FeCl₃) |
| Wavelength (λmax) | 537 nm |
| Linear Range | 10 - 90 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.07 µg/mL |
Electroanalytical Chemistry Methods for this compound
Electroanalytical techniques provide a highly sensitive alternative for the determination of electroactive species like salicylates. The phenolic group in the salicylate structure is susceptible to electrochemical oxidation. Methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) using a glassy carbon electrode (GCE) can be employed to study the electrochemical behavior and quantify this compound.
In a typical voltammetric analysis, the peak current generated is proportional to the concentration of the analyte in the solution. The supporting electrolyte, pH, and scan rate are critical parameters that must be optimized to achieve high sensitivity and selectivity. Potentiometric methods using ion-selective electrodes (ISEs) have also been developed for salicylate determination, offering a linear response over a wide concentration range with a fast response time.
Table 5: Typical Conditions for Differential Pulse Voltammetry (DPV) Analysis
| Parameter | Condition |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Auxiliary Electrode | Platinum Wire |
| Supporting Electrolyte | Britton-Robinson buffer (pH 2.37) |
| Potential Range | +0.7 V to +1.5 V |
| Scan Rate | 50 mV/s |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Degradation Product Identification
Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for analyzing complex mixtures and identifying unknown compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the definitive identification capabilities of MS. This technique is ideal for the analysis of volatile and semi-volatile components, including potential impurities or derivatives of this compound. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification by comparison with spectral libraries.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier tool for identifying and characterizing non-volatile degradation products that may form during stability studies. The HPLC system first separates the parent drug from its degradation products. The eluent then enters the mass spectrometer, where the compounds are ionized. In tandem MS (MS/MS), a specific ion (the precursor ion) corresponding to a potential degradation product is selected and subjected to further fragmentation to produce product ions. The fragmentation pattern provides detailed structural information, enabling the elucidation of the degradation product's structure.
Table 6: Hypothetical LC-MS/MS Data for a Degradation Product of this compound
| Analyte | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) |
| This compound | 8.5 | 257.1 | 137.0 (Salicyloyl), 119.1 |
Environmental and Green Chemistry Aspects of 2 Phenylpropyl Salicylate
Biodegradation and Environmental Fate Studies in Various Media
The environmental fate of 2-Phenylpropyl salicylate (B1505791) is primarily governed by its susceptibility to breakdown in various environmental compartments such as soil and water. As an ester, its primary degradation pathway is expected to be hydrolysis, which would break the ester bond to yield salicylic (B10762653) acid and 2-phenyl-1-propanol (B72363). The subsequent fate of the compound is then determined by the biodegradation of these two resulting molecules.
Salicylic acid is known to be biodegradable by various microorganisms. researchgate.net Several metabolic pathways for salicylate degradation have been identified in bacteria and fungi. nih.govnih.govresearchgate.net Typically, these pathways begin with the hydroxylation of salicylate to either catechol or gentisate. nih.gov These intermediates then undergo ring cleavage, eventually being broken down into simpler molecules that can enter central metabolic pathways like the Krebs cycle. nih.gov For example, the yeast Trichosporon moniliiforme has been shown to degrade salicylate by first decarboxylating it to phenol (B47542), which is then oxidized to catechol before ring cleavage occurs. nih.gov
| Organism Type | Initial Step | Key Intermediate | Subsequent Process | Reference |
|---|---|---|---|---|
| Bacteria | Hydroxylation | Catechol | Ring Cleavage | nih.gov |
| Bacteria | Hydroxylation | Gentisate | Ring Cleavage | nih.gov |
| Yeast (Trichosporon moniliiforme) | Decarboxylation | Phenol | Oxidation to Catechol, then Ring Cleavage | nih.gov |
| Bacteria (Anaerobic) | Conversion to Salicylyl-CoA | Benzoyl-CoA | Further Degradation | nih.gov |
Photodegradation Pathways and Stability Under Environmental Conditions
The degradation of phenyl salicylate proceeds through two main pathways: hydrolysis (cleavage by water) and, in the presence of ethanol (B145695), transesterification (exchange of the phenyl group with an ethyl group). nih.gov The rate of degradation significantly increases with higher temperatures and in alkaline conditions, while the compound is relatively stable at a pH below 4. nih.gov It can be inferred that 2-Phenylpropyl salicylate would exhibit similar behavior, being susceptible to hydrolysis to form salicylic acid and 2-phenyl-1-propanol, with the reaction rate being accelerated by heat and alkaline pH. Its stability under environmental conditions would therefore be lowest in sunlit, alkaline surface waters.
| Temperature (°C) | pH | Half-life (days) |
|---|---|---|
| 50 | 6.3 | 6.6 |
| 23 | 6.3 | 178 |
| 5 | 6.3 | 2934 |
| Ambient | < 4 | Stable |
Research on Sustainable Synthesis and Derivatization Routes
The synthesis of esters like this compound is traditionally achieved through Fischer esterification, which involves reacting a carboxylic acid (salicylic acid) with an alcohol (2-phenyl-1-propanol) using a strong liquid acid catalyst like sulfuric acid. masterorganicchemistry.com This method, while effective, raises environmental concerns due to the corrosive nature of the catalyst and the difficulties associated with its separation and disposal. mdpi.com Green chemistry principles focus on developing more benign and efficient alternatives. acs.org
Sustainable synthesis research for salicylates and other aromatic esters has focused on two main areas: biocatalysis and heterogeneous catalysis.
Biocatalysis: The use of enzymes, particularly lipases, as catalysts offers a green alternative for ester synthesis. chemistryjournals.net Lipase-catalyzed reactions are highly selective, operate under mild conditions (lower temperature and pressure), and avoid the use of harsh chemicals. researchgate.netmdpi.com Immobilized lipases can also be easily recovered and reused, further enhancing the sustainability of the process. frontiersin.org This enzymatic approach is applicable to a wide range of aromatic esters. researchgate.netresearchgate.net
Heterogeneous Catalysis: Replacing homogeneous liquid acids with solid acid catalysts is another key strategy. researchgate.net Materials such as zeolites, sulfated metal oxides (e.g., sulfated zirconia), and ion-exchange resins have shown high catalytic activity in esterification reactions. mdpi.comresearchgate.netresearchgate.netgoogle.com These solid catalysts are non-corrosive, easily separated from the reaction mixture by filtration, and can often be regenerated and reused, which simplifies product purification and minimizes waste. google.comgoogle.com The efficiency of these reactions can sometimes be further enhanced through techniques like microwave irradiation, which can reduce reaction times. nih.gov
| Feature | Conventional Method (Fischer Esterification) | Sustainable Methods (Biocatalysis/Heterogeneous Catalysis) |
|---|---|---|
| Catalyst | Homogeneous liquid acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases) or Solid Acids (e.g., Zeolites, Sulfated Zirconia) researchgate.netgoogle.com |
| Reaction Conditions | High temperature | Mild temperature and pressure chemistryjournals.net |
| Solvents | Often requires organic solvents | Can be performed in greener solvents or solvent-free conditions google.com |
| Byproducts/Waste | Corrosive acidic waste, difficult catalyst separation | Benign byproducts (water), easy catalyst recovery and reuse google.com |
| Selectivity | Can lead to side reactions | High selectivity, reducing need for purification chemistryjournals.net |
Valorization of Byproducts and Waste Minimization in this compound Production Research
Waste minimization is a core principle of green chemistry, focusing on designing processes that are efficient in their use of raw materials. solubilityofthings.compurkh.com The efficiency of a chemical reaction can be measured by its atom economy, which calculates the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com
The synthesis of this compound from salicylic acid and 2-phenyl-1-propanol is an esterification reaction, which is a type of condensation reaction. The balanced chemical equation is:
C₇H₆O₃ (Salicylic Acid) + C₉H₁₂O (2-Phenyl-1-propanol) → C₁₆H₁₆O₃ (this compound) + H₂O (Water)
The only byproduct in this reaction is water, which is environmentally benign. masterorganicchemistry.com Therefore, the focus of "valorization" is less on finding a use for a harmful byproduct and more on maximizing the efficiency of the reaction to prevent waste of starting materials. The theoretical atom economy for this reaction is high, as only a small molecule (water, molar mass ≈ 18 g/mol ) is lost from the much larger reactant molecules (salicylic acid ≈ 138 g/mol ; 2-phenyl-1-propanol ≈ 136 g/mol ).
Atom Economy Calculation:
Mass of Desired Product (C₁₆H₁₆O₃) = 256.30 g/mol
Total Mass of Reactants (C₇H₆O₃ + C₉H₁₂O) = 138.12 g/mol + 136.19 g/mol = 274.31 g/mol
% Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 = (256.30 / 274.31) x 100 ≈ 93.4%
This high atom economy indicates that the reaction is inherently efficient. primescholars.comrsc.org Waste minimization efforts in the production of this compound therefore center on the practical aspects of the synthesis, aligning with the principles of green chemistry.
| Green Chemistry Principle acs.org | Application in Synthesis |
|---|---|
| Prevention | Designing the synthesis to produce only the desired product and water, avoiding side reactions. |
| Atom Economy | The reaction has an inherently high atom economy of ~93.4%. primescholars.com |
| Catalysis | Using reusable solid acid or enzymatic catalysts instead of stoichiometric and corrosive liquid acids. acs.org |
| Safer Solvents & Auxiliaries | Minimizing or eliminating organic solvents, potentially running the reaction "neat" (solvent-free). google.com |
| Energy Efficiency | Using biocatalysts that operate at lower temperatures or employing energy-efficient methods like microwave heating. nih.gov |
| Reduce Derivatives | Esterification is a direct process; avoiding the use of protecting groups reduces steps and potential waste. acs.org |
By implementing sustainable synthesis routes, such as using recyclable solid acid catalysts or enzymatic processes, the production of this compound can be aligned with modern environmental standards, ensuring high efficiency while minimizing waste and environmental impact. purkh.com
Investigations into Novel Chemical Applications of 2 Phenylpropyl Salicylate Excluding Prohibited Areas
Role as a Chemical Intermediate in Complex Organic Synthesis
2-Phenylpropyl salicylate (B1505791), like other salicylate esters, is primarily formed through synthetic reactions such as the esterification of salicylic (B10762653) acid or the transesterification of a simpler salicylate ester, like methyl salicylate, with the corresponding alcohol. scispace.comgoogle.com These synthesis methods, often employing solid acid catalysts or tin-based catalysts, are well-established for producing a variety of salicylate esters for different industrial applications. scispace.comgoogle.comresearchgate.net
Beyond its synthesis, the role of salicylate esters as intermediates in further organic transformations is an area of active research. While direct studies specifying 2-phenylpropyl salicylate as an intermediate are not prominent in available literature, research on analogous compounds demonstrates the potential utility of the salicylate structure in this capacity. For instance, studies have shown that salicylate esters can function as selective alkylating agents for the esterification of carboxylic acids. organic-chemistry.org In these reactions, the alkyl group of the salicylate ester is transferred to a different carboxylic acid, with the intramolecular hydrogen bond in the salicylate molecule being essential for the transformation. organic-chemistry.org
This functionality suggests that this compound could serve as a chemical intermediate to introduce the 2-phenylpropyl group into other molecules, a process that could be valuable in the synthesis of more complex esters or other functionalized compounds. The salicylic acid generated as a byproduct is also easily recoverable. organic-chemistry.org The table below summarizes research findings on various salicylate esters used as alkylating agents, illustrating the principle by which this compound could function as a synthetic intermediate.
| Salicylate Ester (Alkylating Agent) | Alkyl Group Transferred | General Application | Reference |
|---|---|---|---|
| Methyl salicylate | Methyl | Selective methylation of carboxylic acids | organic-chemistry.org |
| Allyl salicylate | Allyl | Preparation of allyl carboxylates | organic-chemistry.org |
| Benzyl (B1604629) salicylate | Benzyl | Preparation of benzyl carboxylates | organic-chemistry.org |
| Methallyl salicylate | Methallyl | Preparation of methallyl carboxylates | organic-chemistry.org |
| Propargyl salicylate | Propargyl | Preparation of propargyl carboxylates | organic-chemistry.org |
Research on its Application in Polymer Chemistry and Material Science (e.g., UV stabilization research, not final product properties)
The investigation of salicylate esters in polymer chemistry and material science often centers on their potential as ultraviolet (UV) absorbers and stabilizers. The core of this research is the molecule's ability to undergo a process known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgnih.govnih.gov This mechanism allows the molecule to absorb harmful UV radiation and dissipate the energy in a harmless, non-radiative manner, preventing photodegradation of the material it is incorporated into. rsc.orggoogle.com
The ESIPT process in a salicylate ester like this compound is facilitated by the specific arrangement of the hydroxyl group and the ester's carbonyl group, which are positioned adjacent to each other on the benzene (B151609) ring. rsc.org This arrangement allows for the formation of a strong intramolecular hydrogen bond. Upon absorption of UV photons, the molecule is promoted to an excited state, triggering the transfer of the proton from the hydroxyl group to the carbonyl oxygen. rsc.orgnih.gov This creates a transient keto-tautomer, which rapidly returns to its original enol form by releasing the absorbed energy as heat. rsc.org This efficient cycle of energy dissipation makes salicylate esters highly photostable and effective as UV stabilizers. rsc.orggoogle.com
Research in this area focuses on understanding the photophysics of this process. Studies using density functional theory (DFT) and time-dependent density functional theory (TDDFT) have been employed to investigate the effects of different substituents on the salicylate ring on the ESIPT reaction. rsc.org This fundamental research is crucial for designing new polymeric materials and additives with enhanced photostability, such as salicylate-based poly(anhydride-esters) whose degradation and stability are subjects of ongoing study. nih.govresearchgate.netnih.gov
| Stage | Description | Key Molecular Feature | Reference |
|---|---|---|---|
| 1. Ground State (Enol Form) | The molecule exists in its stable form with an intramolecular hydrogen bond between the phenolic -OH and the ester C=O. | Intramolecular H-bond | rsc.orgnih.gov |
| 2. UV Absorption | The molecule absorbs a UV photon, promoting it to an electronic excited state (S1). | Chromophore | rsc.orggoogle.com |
| 3. Excited-State Intramolecular Proton Transfer (ESIPT) | In the excited state, the proton from the -OH group rapidly transfers to the carbonyl oxygen, forming an excited keto-tautomer. | Increased acidity of -OH and basicity of C=O in the excited state | rsc.orgnih.govnih.gov |
| 4. Non-Radiative Decay | The excited keto-tautomer undergoes rapid, non-radiative decay back to its ground state, dissipating the absorbed energy as heat. | Efficient internal conversion | rsc.orggoogle.com |
| 5. Reverse Proton Transfer | In the ground state, the proton transfers back to the phenolic oxygen, regenerating the original enol form, ready to absorb another photon. | Restoration of stable ground state | rsc.org |
Studies as a Ligand or Complexing Agent in Coordination Chemistry
The salicylate moiety is a versatile ligand in coordination chemistry due to the presence of two oxygen donor centers—the phenolic hydroxyl group and the carboxyl/ester group. ijesi.orgmdpi.com Salicylic acid and its derivatives have been extensively studied for their ability to form stable complexes and chelates with a wide range of metal ions, including transition metals like Cu(II), Fe(II)/Fe(III), Mn(II), and Zn(II). ijesi.orgsapub.orgnih.gov The complexation can drastically alter the physicochemical properties of the metal species. ijesi.org
In the case of this compound, the carboxylic acid group is esterified, which modifies its coordination behavior compared to salicylic acid. While salicylic acid can deprotonate and bind to metals as a bidentate chelator through both the carboxylate and hydroxyl groups, an ester like this compound presents different potential binding sites. ijesi.org Coordination can occur through the phenolic oxygen (after deprotonation) and the carbonyl oxygen of the ester group. The salicylate structure allows for various binding modes, including monodentate, bidentate, and bridging coordination, leading to the formation of mononuclear, binuclear, or polynuclear complexes. nih.govresearchgate.net
For example, studies on copper(II) complexes with salicylate derivatives have shown the formation of monomeric, dimeric, and dinuclear structures depending on the specific ligands and reaction conditions. mdpi.com Similarly, iron can form stable binuclear and heterovalent coordination compounds with salicylate ions. sapub.org While specific research focusing on this compound as a ligand is not widely available, the foundational principles derived from other salicylates provide a strong basis for predicting its potential interactions in coordination chemistry.
| Metal Ion | Observed Salicylate Complex Types | Potential Coordination Modes | Reference |
|---|---|---|---|
| Copper(II) | Monomeric, Dimeric, Dinuclear | Chelating, Bridging | ijesi.orgmdpi.com |
| Iron(II), Iron(III) | Binuclear, Heterovalent | Chelating | sapub.org |
| Manganese(II) | Binuclear, Trinuclear | Bridging (carboxylate), Chelating | researchgate.net |
| Zinc(II) | Monodentate, Bidentate | Chelating | nih.gov |
| Cobalt(II), Nickel(II) | Dimeric, Five-coordinate | Not specified | ijesi.orgnih.gov |
Catalyst or Promotor Research in Organic Transformations
The use of this compound itself as a catalyst or promoter in organic transformations is not a well-documented area of research. The literature on catalysis involving salicylates predominantly focuses on two main areas: the development of catalysts for the synthesis of salicylate esters, and the use of metal-salicylate complexes as catalysts.
Numerous studies have investigated efficient catalysts for producing salicylate esters, including solid acids like zirconia-based materials and heteropolyacids. scispace.comresearchgate.netgoogle.com These catalysts are employed to facilitate esterification or transesterification reactions to obtain products like this compound, but the ester product itself is not the catalyst.
In a different context, metal complexes involving the salicylate ligand have been shown to possess catalytic activity. For example, a copper(II)-salicylic acid complex has been reported as an efficient and versatile catalyst in a variety of Cu(II)-catalyzed cross-coupling reactions, such as for the formation of aryl-alkyne bonds. ijesi.org In this case, it is the coordination complex, not the free salicylate ester, that performs the catalytic function. The salicylic acid acts as a ligand that modulates the electronic and steric properties of the copper catalyst. There is currently a lack of available research demonstrating that a simple ester like this compound can act as a catalyst or promoter in its own right in major organic transformations.
Future Research Directions and Emerging Trends for 2 Phenylpropyl Salicylate
Integration of Artificial Intelligence and Machine Learning in Synthesis and Characterization
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in chemistry, offering powerful capabilities for prediction, optimization, and discovery. researchgate.netnih.gov For 2-Phenylpropyl salicylate (B1505791), the integration of these computational approaches can revolutionize both its synthesis and characterization.
ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic routes, identify optimal reaction conditions, and even suggest novel pathways. researchgate.net In the context of 2-Phenylpropyl salicylate synthesis, ML models could predict the yield and purity of the esterification reaction based on inputs such as catalyst type, temperature, and reactant ratios. This predictive power allows for the rapid in silico screening of numerous experimental conditions, saving significant time and resources compared to traditional trial-and-error approaches. nih.gov
Furthermore, AI can assist in the characterization of this compound. Machine learning models, particularly those based on neural networks, can analyze spectroscopic data (e.g., NMR, IR, Mass Spectrometry) to identify the compound and quantify its presence in complex mixtures with high accuracy. purdue.eduarxiv.org These models can learn to recognize the unique spectral "fingerprint" of the molecule, enabling automated and high-throughput analysis. acs.orgresearchgate.net This is particularly valuable for quality control in industrial production and for studying the compound's behavior in various formulations.
| AI/ML Application Area | Potential Impact on this compound | Key Technologies |
| Synthesis Planning | Prediction of optimal reaction conditions (temperature, catalyst, solvent) for esterification. nih.gov | Retrosynthesis Algorithms, Reaction Prediction Models |
| Property Prediction | In silico estimation of physicochemical properties, bioactivity, and toxicity. researchgate.net | Quantitative Structure-Property Relationship (QSPR) Models |
| Process Optimization | Real-time optimization of synthesis parameters in automated reactors. | Reinforcement Learning, Bayesian Optimization |
| Spectral Analysis | Automated identification and quantification from NMR, IR, and Mass Spectra. purdue.edu | Convolutional Neural Networks (CNNs), Random Forest Classifiers |
Development of Continuous Flow and Microfluidic Reactor Systems for Efficient Synthesis
Traditional batch synthesis methods are increasingly being replaced by continuous flow chemistry, which offers superior control over reaction parameters, enhanced safety, and greater efficiency. umontreal.caillinois.edu The development of continuous flow and microfluidic reactor systems for the synthesis of this compound represents a significant step forward in its manufacturing process.
In a continuous flow setup, reactants are pumped through a network of tubes and reactors where the reaction occurs. umontreal.ca This approach allows for precise control over temperature, pressure, and reaction time, leading to higher yields, improved purity, and better reproducibility. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is particularly advantageous for managing the exothermic nature of some esterification reactions. researchgate.netmdpi.com
The synthesis of related compounds, such as aspirin (acetylsalicylic acid), has been successfully demonstrated in microfluidic devices. rug.nl Applying this technology to this compound would involve continuously feeding salicylic (B10762653) acid and 2-phenylpropanol into a heated microreactor, potentially containing an immobilized acid catalyst. This method not only streamlines the synthesis but also allows for easier scalability by running multiple reactors in parallel. almacgroup.com
| Parameter | Batch Reactor | Continuous Flow/Microfluidic Reactor |
| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. mdpi.com |
| Mass Transfer | Limited by mixing efficiency. | Enhanced due to short diffusion distances. |
| Control | Less precise control over reaction time and temperature. | Precise control over residence time, temperature, and pressure. researchgate.net |
| Scalability | Challenging, often requires re-optimization. | Simpler scale-up by "numbering up" (parallelization). almacgroup.com |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reaction volumes at any given time. |
Exploration of New Biocatalytic Systems for Tailored Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical catalysts. The exploration of new biocatalytic systems for the synthesis of this compound could lead to more sustainable and efficient production methods with fewer byproducts.
Lipases are a class of enzymes that are particularly well-suited for esterification reactions. researchgate.net Research has demonstrated the successful enzymatic synthesis of other salicylate esters, such as 2-ethylhexyl salicylate, using immobilized lipases like Candida antarctica lipase (B570770) B (CALB). mdpi.com This approach often proceeds under milder reaction conditions (lower temperature and pressure) compared to conventional acid-catalyzed methods, reducing energy consumption and the formation of degradation products.
Future research could focus on identifying or engineering novel lipases with high specificity for salicylic acid and 2-phenylpropanol. This could involve screening microbial sources for new enzymes or using protein engineering techniques to modify existing ones. The use of immobilized enzymes in continuous flow reactors could further enhance the process, allowing for easy separation of the catalyst from the product and continuous operation over extended periods. mdpi.com
Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring
Understanding and optimizing a chemical reaction requires detailed knowledge of its kinetics, mechanism, and the formation of any intermediates or byproducts. Advanced spectroscopic and imaging techniques that allow for in situ (in the reaction mixture) monitoring are powerful tools for gaining these insights. spectroscopyonline.com
For the synthesis of this compound, techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy can be used to monitor the reaction in real-time. acs.org By inserting a probe directly into the reactor, these methods can track the concentration of reactants (salicylic acid, 2-phenylpropanol) and the product (this compound) by observing changes in their characteristic vibrational bands. nih.govyoutube.com This real-time data is invaluable for determining reaction endpoints, calculating kinetic parameters, and ensuring consistent product quality.
Chemical imaging techniques, which combine spectroscopy with microscopy, can provide spatially resolved chemical information. frontiersin.orgnih.gov While more applicable to heterogeneous systems, these methods could be used to study the performance and deactivation of solid-supported catalysts used in the esterification process. Techniques like Raman imaging or infrared microscopy could map the distribution of reactants and products on the catalyst surface, providing a deeper understanding of the catalytic mechanism. nih.gov
| Technique | Principle | Application in this compound Synthesis |
| ATR-FTIR Spectroscopy | Measures infrared absorption of species near the probe surface. acs.org | Real-time tracking of reactant consumption and product formation. |
| Raman Spectroscopy | Measures inelastic scattering of laser light by vibrating molecules. nih.gov | In situ monitoring of functional groups, suitable for aqueous and non-aqueous systems. |
| Process Mass Spectrometry | Analyzes the mass-to-charge ratio of sampled molecules. nih.gov | On-line monitoring of volatile components and reaction progress. |
| Chemical Imaging | Combines spectroscopy with spatial mapping. frontiersin.orgwikipedia.org | Investigating catalyst surfaces and reaction heterogeneity. |
Interdisciplinary Research with Other Fields of Chemistry
The future development of this compound will also be driven by interdisciplinary research that bridges organic synthesis with other fields, such as polymer chemistry, medicinal chemistry, and materials science.
In polymer chemistry , salicylates can be incorporated into polymer backbones to create materials with specific properties, such as UV resistance or controlled-release capabilities. rsc.org Research could explore the use of this compound as a monomer or an additive in the formulation of new polymers, lacquers, and adhesives, leveraging its aromatic structure to enhance thermal stability or other physical properties. nih.gov
In medicinal chemistry , the salicylate moiety is well-known for its analgesic and anti-inflammatory properties. pharmacompass.comdrugbank.com While phenyl salicylate has seen use as an antiseptic and mild analgesic, the pharmacological profile of this compound is less explored. wikipedia.org Interdisciplinary studies with pharmacologists and biochemists could investigate its potential bioactivity, metabolism, and suitability as a precursor for new therapeutic agents.
In materials science , the compound could be investigated for applications in cosmetics and sunscreens, similar to other salicylate esters. mdpi.com Its specific physical properties, such as its refractive index and absorption spectrum, could make it a candidate for novel optical materials or functional fluids.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-phenylpropyl salicylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two common methods include:
- Esterification : Direct reaction of salicylic acid with 2-phenylpropanol under acid catalysis (e.g., H₂SO₄). Optimize temperature (80–120°C) and molar ratios (1:1.2 acid:alcohol) to minimize side products like unreacted precursors .
- Transesterification : Use methyl salicylate with 2-phenylpropanol and a lipase catalyst for greener synthesis. Monitor reaction progress via FTIR to track ester bond formation .
- Key Metrics : Purity (>95% by HPLC), yield (60–85% depending on method), and scalability.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.8 ppm) and ester linkages (δ 4.1–4.3 ppm for –OCH₂–). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and phenyl group signals .
- FTIR : Key peaks include O–H stretch (~3300 cm⁻¹, phenolic), C=O (1720 cm⁻¹, ester), and aromatic C–C (1600–1450 cm⁻¹) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺ at m/z 286) and fragmentation patterns to validate structure .
Q. How can researchers assess the solubility and stability of this compound in formulation buffers?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS, ethanol, or DMSO. Measure saturation concentration via UV-Vis at λₐ≈300 nm (salicylate absorbance) .
- Stability : Incubate at 25°C/60% RH and 40°C/75% RH. Monitor degradation (e.g., hydrolysis) by HPLC, tracking salicylic acid as a breakdown product .
Advanced Research Questions
Q. How can experimental designs optimize this compound’s efficacy in antimicrobial studies, particularly against biofilms?
- Methodological Answer :
- Biofilm Assay : Use Pseudomonas aeruginosa or Staphylococcus aureus in 96-well plates with crystal violet staining. Include controls (vehicle, positive antibiotics) and quantify biofilm inhibition via OD₅₉₀ .
- Synergy Testing : Combine with tobramycin or ciprofloxacin in checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices to identify synergism (FIC <0.5) .
Q. What strategies resolve contradictions in reported anti-inflammatory effects of this compound across cell lines?
- Methodological Answer :
- Variable Control : Standardize cell lines (e.g., RAW264.7 macrophages vs. HaCaT keratinocytes), culture conditions (serum-free media), and LPS stimulation protocols.
- Mechanistic Profiling : Use ELISA for TNF-α/IL-6 and Western blot for COX-2 suppression. Compare IC₅₀ values across studies to identify cell-specific responses .
Q. How do computational models predict the photodegradation pathways of this compound under UV exposure?
- Methodological Answer :
- In Silico Analysis : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for ester and phenyl groups. Identify vulnerable sites (e.g., O–H bond, BDE ≈85 kcal/mol) .
- Experimental Validation : Expose to UV-B (290–320 nm) in solar simulators. Analyze degradation products via LC-MS; major products may include salicylic acid and 2-phenylpropanol .
Q. What methodologies quantify this compound’s impact on stomatal regulation in plant physiology studies?
- Methodological Answer :
- Stomatal Assay : Treat Arabidopsis thaliana epidermis with 10–100 µM solutions. Measure stomatal aperture width under light/dark cycles using microscopy .
- Calcium Imaging : Use fluorescent dyes (e.g., Fluo-4 AM) to track Ca²⁺ flux in guard cells, linking salicylate signaling to ion channel modulation .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?
- Methodological Answer :
- Quality Control : Implement HPLC purity checks (>98%) and NMR lot verification for each batch.
- Statistical Adjustments : Use mixed-effects models to account for batch variability in ANOVA. Report 95% confidence intervals for IC₅₀ values .
Q. What are best practices for validating this compound’s metabolite profiling in pharmacokinetic studies?
- Methodological Answer :
- In Vivo Sampling : Collect plasma/tissue at 0.5, 2, 6, and 24 hr post-administration (rodents). Extract metabolites via protein precipitation (ACN).
- LC-MS/MS : Use MRM mode for parent compound (m/z 286→138) and metabolites (e.g., salicylic acid, m/z 138→92). Validate with deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
